5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1235267-18-1
VCID: VC6367298
InChI: InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Molecular Formula: C22H27ClN2O2S
Molecular Weight: 418.98

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

CAS No.: 1235267-18-1

Cat. No.: VC6367298

Molecular Formula: C22H27ClN2O2S

Molecular Weight: 418.98

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide - 1235267-18-1

Specification

CAS No. 1235267-18-1
Molecular Formula C22H27ClN2O2S
Molecular Weight 418.98
IUPAC Name 5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Standard InChI InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26)
Standard InChI Key RJRUGMQALSRFMA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide reflects its complex structure:

  • A benzamide core substituted with chlorine at position 5 and methoxy at position 2.

  • A piperidin-4-ylmethyl group attached to the amide nitrogen.

  • A 2-(methylthio)benzyl moiety functionalizing the piperidine ring.

The molecular formula is C<sub>23</sub>H<sub>28</sub>ClN<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 453.00 g/mol (calculated via PubChem’s formula-based algorithm) .

Compound NameMolecular FormulaKey Structural Differences
Clebopride malate C<sub>20</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>2</sub>Malate salt; lacks methylthiobenzyl group
4-Amino-5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide C<sub>14</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>2</sub>Simpler piperidine substitution
4-Amino-5-chloro-2-methoxy-N-methyl-N-(2-piperidin-1-ylethyl)benzamide C<sub>16</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>2</sub>Ethyl-piperidine chain; methyl group

These analogs highlight the pharmacological importance of the chloro-methoxybenzamide scaffold paired with piperidine-based side chains .

Synthesis and Physicochemical Properties

Synthetic Pathways

Though no direct synthesis protocol exists in the reviewed literature, convergent strategies from analogous compounds suggest:

  • Benzamide Core Formation: Coupling 5-chloro-2-methoxybenzoic acid with a piperidin-4-ylmethylamine derivative via carbodiimide-mediated amidation .

  • Side-Chain Functionalization: Introducing the 2-(methylthio)benzyl group through reductive amination or nucleophilic substitution on the piperidine nitrogen .

Key challenges include steric hindrance from the methylthio group and ensuring regioselectivity during benzylation.

Physicochemical Profiling

Predicted properties (using ChemAxon and PubChem tools):

  • LogP: 3.8 (indicative of moderate lipophilicity)

  • Water Solubility: 0.02 mg/mL (poor aqueous solubility, typical for benzamides)

  • pKa: 8.1 (basic piperidine nitrogen) .

Future Research Directions

  • In Vitro Receptor Assays: Validate D<sub>2</sub> and 5-HT<sub>4</sub> receptor binding.

  • Solubility Enhancement: Explore salt formation or prodrug strategies.

  • Metabolic Stability Studies: Identify major metabolites using LC-MS.

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